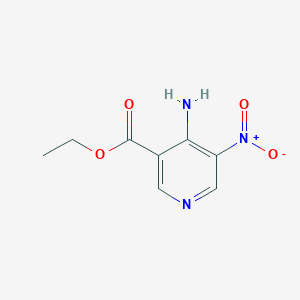

Ethyl 4-amino-5-nitronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-amino-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-10-4-6(7(5)9)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDAKFKDZAGSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Significance of a Multifunctional Scaffold

Ethyl 4-amino-5-nitronicotinate is a derivative of nicotinic acid, a form of vitamin B3. Nicotinic acid and its derivatives are of profound interest in medicinal chemistry due to their diverse biological activities. google.comsigmaaldrich.com They have been investigated for their potential in treating a range of conditions, including cardiovascular diseases and neurological disorders. google.comguidechem.com The introduction of a nitro group and an additional amino group onto the nicotinic acid framework, as seen in this compound, dramatically alters its electronic properties and reactivity, making it a versatile tool for synthetic chemists.

The presence of the nitro-pyridine core is particularly noteworthy. Nitropyridines are recognized as important precursors in the synthesis of a wide array of bioactive molecules and functional materials. bldpharm.combldpharm.com The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring for certain types of chemical transformations, while the amino group provides a handle for further functionalization. This dual reactivity is a key aspect of the compound's utility.

A Strategic Intermediate in Complex Molecule Synthesis

The primary role of Ethyl 4-amino-5-nitronicotinate in contemporary research is that of a strategic synthetic intermediate. Its multifunctional nature allows for a variety of chemical modifications, enabling the construction of more elaborate molecular structures. The amino and nitro groups, in particular, are precursors to other functional groups, offering a gateway to a diverse range of chemical entities.

A significant and documented application of this compound is in the synthesis of niclosamide (B1684120) analogues. google.com Niclosamide is a drug with known therapeutic effects, and its analogues are being explored for new medical applications. In a patented synthetic route, this compound is used as a key building block. google.com The process involves the reduction of the nitro group to a second amino group. This transformation is a classic example of how the nitro-amino functionality can be exploited to create more complex diamino structures, which are often crucial components of pharmacologically active compounds.

The general reaction described is the catalytic hydrogenation of this compound. google.com In this process, the compound is dissolved in a suitable solvent mixture, such as methanol (B129727) and tetrahydrofuran, and treated with hydrogen gas in the presence of a palladium on charcoal catalyst. google.com This reaction selectively reduces the nitro group to an amine, yielding ethyl 4,5-diaminonicotinate. This diamino intermediate is then poised for subsequent reactions to build the final, complex niclosamide analogue. google.com

Future Research and Synthetic Potential

Transformations Involving the Amino Group

The amino group at the 4-position of the pyridine ring is a primary site for a range of chemical reactions, including condensations, derivatizations, and intramolecular cyclizations.

Condensation and Derivatization Reactions (e.g., Schiff Bases, Imides)

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). libretexts.orgnih.gov This reactivity is typical for primary amines and is a cornerstone of imine chemistry. nih.gov The formation of these Schiff bases introduces new carbon-nitrogen double bonds, which can be further modified or can influence the electronic properties of the molecule.

The reaction of amino acids with aldehydes can lead to the formation of Schiff bases, which are intermediates in various biochemical pathways, such as transamination. libretexts.org In a similar vein, the amino group of this compound can be acylated by reacting with acid chlorides or anhydrides to yield amides. These derivatization reactions are crucial for introducing a wide array of substituents, thereby modifying the compound's physical and chemical properties. For instance, the synthesis of amino acid derivative Schiff bases often involves the reaction of an amino acid with a salicylaldehyde (B1680747) in a basic medium. nih.gov

Table 1: Examples of Condensation Reactions with Amino Groups

| Reactant A | Reactant B | Product Type |

|---|---|---|

| 4-Aminoantipyrine | Substituted Aldehydes | Schiff Base nih.gov |

| Leucine | Salicylaldehyde | Schiff Base nih.gov |

Intramolecular Cyclization Pathways (e.g., to form fused heterocycles)

The amino group, in concert with the adjacent nitro and ester functionalities, can participate in intramolecular cyclization reactions to generate fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the synthesis of novel drug scaffolds. For example, the reduction of the nitro group to an amino group, followed by intramolecular cyclization, is a common strategy to construct bicyclic and polycyclic heterocyclic compounds.

A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has been described to produce 1,3-oxazinane-2,5-diones. nih.govfrontiersin.orgresearchgate.net This type of cyclization, which proceeds under metal-free conditions, highlights the utility of amino acid derivatives in the synthesis of complex heterocycles. nih.govfrontiersin.orgresearchgate.net Another example involves the reaction of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with α-amino ketone oximes, which are then reductively cyclized to form ethyl (1,2-dihydro-pyrido[3,4-b]pyrazin-7-yl)carbamates. nih.gov These fused systems often exhibit interesting biological activities.

Reactivity of the Nitro Group

The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring and can be chemically transformed, most notably through reduction.

Catalytic Reduction to Amino Functionality

The reduction of the nitro group to a primary amino group is one of the most important transformations of this compound. wikipedia.orgmasterorganicchemistry.com This reaction converts the starting material into ethyl 4,5-diaminonicotinate, a key intermediate for the synthesis of various fused heterocycles. A wide range of reducing agents and conditions can be employed for this purpose, including catalytic hydrogenation over palladium, platinum, or nickel catalysts, as well as the use of metals like iron, tin, or zinc in acidic media. masterorganicchemistry.com

The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, metal-free reductions using reagents like tetrahydroxydiboron (B82485) have been developed for the mild and selective reduction of aromatic nitro compounds. organic-chemistry.org

Table 2: Common Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation (Pd, Pt, Ni) | H₂ gas | Amine masterorganicchemistry.com |

| Fe, Sn, or Zn | Acidic medium (e.g., HCl) | Amine masterorganicchemistry.com |

| Indium powder | Ammonium chloride, aqueous ethanol | Amine orgsyn.org |

Impact on Ring Reactivity (e.g., directing effects, electron-withdrawing nature)

The nitro group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. researchgate.net This deactivating effect is a consequence of the resonance and inductive effects of the nitro group, which decrease the electron density of the aromatic system. researchgate.net The presence of the nitro group can also influence the regioselectivity of nucleophilic aromatic substitution reactions, directing incoming nucleophiles to specific positions on the ring.

Reactions at the Ester Moiety

The ethyl ester group at the 3-position is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification. The hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. rsc.org This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

The ester group can also undergo transesterification in the presence of an alcohol and a suitable catalyst. Furthermore, the ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. These reactions at the ester moiety add to the synthetic versatility of this compound.

Hydrolysis and Transesterification Reactions

The ester group of this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-5-nitronicotinic acid. This reaction is a standard transformation for esters and is driven by the presence of water and a catalyst. The rate of hydrolysis can be influenced by the electronic nature of the pyridine ring.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), this compound can undergo transesterification to yield a different ester. For example, reaction with methanol would produce mthis compound. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 4-amino-5-nitronicotinic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Alkyl 4-amino-5-nitronicotinate |

Reactions with Carbon-Nucleophiles (e.g., Grignard Reagents)

The reaction of this compound with strong carbon-based nucleophiles like Grignard reagents (RMgX) is expected to primarily target the electrophilic carbon of the ester group. Generally, the reaction of esters with Grignard reagents proceeds via a double addition mechanism to yield tertiary alcohols. masterorganicchemistry.com

In the case of this compound, the initial addition of a Grignard reagent would form a tetrahedral intermediate. This intermediate would then collapse, eliminating the ethoxide leaving group to form a ketone. A second equivalent of the Grignard reagent would then attack the newly formed ketone, leading to a tertiary alcohol after acidic workup.

However, the presence of the acidic proton on the amino group and the potentially reactive nitro group could lead to side reactions. The Grignard reagent, being a strong base, could deprotonate the amino group. Furthermore, reactions of Grignard reagents with nitroaromatic compounds can be complex and may involve reduction of the nitro group or addition to the aromatic ring. researchgate.net For instance, the reaction of 3,4-dinitrothiophene with aryl Grignard reagents has been shown to result in the reduction of one nitro group and substitution on the thiophene (B33073) ring. researchgate.net

| Grignard Reagent (RMgX) | Expected Major Product (after workup) | Potential Side Products |

| CH₃MgBr | 2-(4-amino-5-nitro-3-pyridyl)propan-2-ol | Products from amino deprotonation, nitro group reduction |

| PhMgBr | (4-amino-5-nitro-3-pyridyl)diphenylmethanol | Products from amino deprotonation, nitro group reduction |

Pyridine Ring Modifications

The pyridine ring of this compound can be further functionalized through various reactions, leading to a wide array of derivatives.

Functionalization via Halogenation, Alkylation, or Arylation

Halogenation: Direct halogenation of the pyridine ring can be challenging due to the presence of both activating (amino) and deactivating (nitro, ester) groups. However, related compounds such as Ethyl 4-amino-5-bromonicotinate and Ethyl 4-amino-6-chloro-5-nitronicotinate are known, suggesting that halogenation is synthetically accessible, likely through indirect methods or by starting with pre-halogenated precursors. sigmaaldrich.com

Alkylation and Arylation: The amino group can potentially be alkylated or arylated. However, direct N-alkylation or N-arylation might be complicated by the reduced nucleophilicity of the amino group due to the electron-withdrawing nitro group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are common methods for the arylation of amines.

Annulation Reactions for Polycyclic Systems (e.g., Pyrazolo[4,3-b]pyridines)

A significant application of aminopyridine derivatives is in the synthesis of fused heterocyclic systems. This compound is a potential precursor for the synthesis of pyrazolo[4,3-b]pyridines, a class of compounds with diverse biological activities. nih.gov

The general strategy for forming the pyrazolo[4,3-b]pyridine scaffold from a substituted pyridine involves the annulation of a pyrazole (B372694) ring. This can be achieved through various synthetic routes. For example, a common method involves the reaction of a substituted 2-chloro-3-nitropyridine (B167233) with a β-ketoester, followed by cyclization. nih.gov While not starting directly from this compound, this highlights a viable pathway where the amino group could be transformed into a suitable leaving group to facilitate such cyclizations.

Another approach involves the reaction of 5-aminopyrazoles with various electrophiles to construct the pyridine ring. mdpi.com The reactivity of this compound could potentially be harnessed to first form a pyrazole intermediate, which then undergoes intramolecular cyclization.

| Starting Material | Reagents | Fused Heterocycle |

| 2-Chloro-3-nitropyridine derivative | β-ketoester, Base | Pyrazolo[4,3-b]pyridine |

| 5-Aminopyrazole | α,β-Unsaturated carbonyl compound | Pyrazolo[4,3-b]pyridine |

Proposed Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms provides insight into the reactivity and potential for developing new synthetic methodologies.

The formation of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridine precursors is proposed to proceed through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.gov The reaction of a β-ketoester with the 2-chloro-3-nitropyridine derivative, followed by treatment with an arenediazonium salt, leads to an azo intermediate. Subsequent base-mediated cyclization and deacylation afford the pyrazolo[4,3-b]pyridine core. A plausible mechanism involves initial azo-coupling, followed by an intramolecular cyclization where the enolate attacks the pyridine ring, and subsequent aromatization. nih.gov

In the annulation of a pyrazole ring starting from a 5-aminopyrazole, a plausible mechanism for the reaction with an alkynyl aldehyde involves an initial condensation to form an enamine intermediate. mdpi.com This is followed by a 6-endo-dig cyclization, where the pyrazole nitrogen attacks the alkyne, leading to the formation of the pyridine ring. mdpi.com

For the reaction with Grignard reagents , the mechanism is expected to follow the well-established pathway for esters. masterorganicchemistry.com The nucleophilic Grignard reagent adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide anion to yield a ketone. A second equivalent of the Grignard reagent then adds to the ketone in a similar fashion, and subsequent protonation during workup yields the tertiary alcohol. The potential for competing deprotonation of the amino group or reaction with the nitro group must be considered, which could lead to a more complex product mixture.

Structural Characterization and Advanced Analytical Studies

High-Resolution Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of Ethyl 4-amino-5-nitronicotinate, offering insights into its electronic environment, vibrational modes, and exact mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for delineating the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR spectroscopy provides crucial information about the chemical environment of its protons.

A reported ¹H NMR spectrum in deuterated methanol (B129727) (CH₃OD) shows distinct signals corresponding to the aromatic protons and the ethyl group. google.com The aromatic protons appear as singlets at δ 8.61 and δ 8.20 ppm, indicative of their positions on the pyridine (B92270) ring. google.com The protons of the ethyl group are also clearly resolved. google.com

| Proton Type | Chemical Shift (δ) in ppm |

| Aromatic CH | 8.61 (s, 1H) |

| Aromatic CH | 8.20 (s, 1H) |

| Methylene (-CH₂-) | Not explicitly reported |

| Methyl (-CH₃) | Not explicitly reported |

| s = singlet |

Table 1: ¹H NMR Spectral Data for this compound in CH₃OD. google.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of a compound. The vibrational spectrum is dictated by the stretching and bending of molecular bonds.

Despite the utility of these techniques, specific experimental IR and Raman spectral data for this compound have not been found in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound and, consequently, its elemental composition. It also provides valuable structural information through the analysis of fragmentation patterns.

An HRMS analysis of this compound would yield its exact mass, confirming the molecular formula C₈H₉N₃O₄. The fragmentation patterns observed under techniques like electrospray ionization (ESI) or electron ionization (EI) would reveal the characteristic losses of fragments such as the ethoxy group from the ester or the nitro group, helping to piece together the molecular structure.

A patent document mentions the use of mass spectrometry in the analysis of related compounds, but specific HRMS data, including exact mass and fragmentation patterns for this compound, are not provided. google.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of data on its molecular geometry. This includes the precise bond lengths of the C-C, C-N, C-O, N-O, and C-H bonds, as well as the bond angles that define the shape of the pyridine ring and the conformation of the ethyl ester and nitro groups. This data is crucial for understanding the electronic effects of the amino and nitro substituents on the pyridine ring.

However, a search of the existing scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound.

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is vital for understanding the supramolecular assembly, which is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

For this compound, the amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. These interactions would be expected to play a significant role in the formation of a stable, three-dimensional crystalline network. The planarity of the pyridine ring could also facilitate π-π stacking interactions.

Without experimental crystal structure data, any discussion of the crystal packing and supramolecular assembly of this compound remains speculative.

Identification of Intermolecular Interactions

The arrangement of this compound in the solid state is significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonding, are crucial in determining the crystal lattice.

Halogen Bonding and C-H···π Interactions: There is currently no publicly available research to confirm the presence or absence of halogen bonding or C-H···π interactions for this compound. Such interactions would require specific geometric arrangements and the presence of suitable halogen substituents or aromatic rings in close proximity, which has not been documented for this specific compound.

Disorder and Polymorphism Studies

Detailed studies on the potential for disorder and polymorphism in this compound have not been reported in the available scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can be influenced by factors such as solvent of crystallization and temperature. Similarly, structural disorder, where parts of the molecule occupy multiple positions within the crystal lattice, could potentially occur, for instance, with the ethyl group. However, without specific crystallographic studies, any discussion remains speculative.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of ethyl 4-amino-5-nitronicotinate at the molecular level. These calculations provide a detailed picture of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds similar to this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311+G(d,p), are employed to optimize the molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.4 eV |

| Energy Gap (ΔE) | 4.1 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.4 eV |

| Dipole Moment | 4.2 D |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of its atoms. The rotation around single bonds, particularly the C-C and C-O bonds of the ethyl ester group and the C-N bond of the amino group, can lead to various conformers with different energy levels. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This landscape reveals the global minimum energy conformation, which is the most stable and predominant form of the molecule, as well as other local minima and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro and ester groups, as well as the nitrogen of the amino group. Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit positive potential. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Intermolecular Interaction Analysis through Hirshfeld Surfaces and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified. Red spots on the d_norm map highlight interactions that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 40% |

| O···H/H···O | 25% |

| N···H/H···N | 15% |

| C···H/H···C | 10% |

| Other | 10% |

Note: These percentages are hypothetical and represent a plausible distribution for a molecule with these functional groups.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to model the reaction pathways of this compound in various chemical transformations. By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A crucial aspect of this analysis is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. These calculations can elucidate reaction mechanisms, predict the feasibility of a reaction, and guide the design of synthetic routes.

Computational Spectroscopic Prediction and Validation

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. For instance, DFT calculations can be used to predict the infrared (IR) and Raman vibrational frequencies. By comparing the calculated vibrational spectrum with the experimental one, the accuracy of the computed molecular geometry and force field can be assessed. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ethyl 5-amino-2-bromoisonicotinate |

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Precursor for Diverse Heterocyclic Frameworks

The strategic placement of functional groups on the pyridine (B92270) ring of ethyl 4-amino-5-nitronicotinate makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds.

Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles

This compound is instrumental in the construction of pyrazolo[4,3-b]pyridines and indazoles, which are important scaffolds in medicinal chemistry. For instance, the reaction of a related compound, 4-aminopyrazolo[3,4-d]pyridines, can lead to the formation of tyrosine kinase inhibitors. google.com The general synthetic approach often involves the cyclization of intermediates derived from the reaction of the amino group with suitable reagents. nih.govresearchgate.net Indazoles, which are benzo-fused pyrazoles, and their derivatives have shown a broad range of biological activities, including antiproliferative and antibacterial effects. nih.govresearchgate.netnih.gov

Preparation of Substituted 2-Aminopyridines

The amino group in this compound and its derivatives can be a key handle for the synthesis of substituted 2-aminopyridines. While direct examples using this compound are not prevalent in the provided search results, the general reactivity of aminopyridines suggests its potential in this area. For example, the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine involves the amination of a related pyrimidine (B1678525) derivative. google.com This highlights the utility of amino groups on heterocyclic rings for further functionalization.

Construction of Fused Pyridine Systems

This compound serves as a valuable precursor for constructing various fused pyridine systems. The presence of both an amino and a nitro group allows for sequential or one-pot reactions to build additional rings onto the pyridine core. This is exemplified by the synthesis of 4-amino-5-nitro-7H-pyrazolo[3,4-d] guidechem.combldpharm.comsigmaaldrich.comtriazine-2-oxide (PTO) and its derivatives, which are energetic materials. nih.govnih.gov The synthesis of ring analogues of potent antimitotic agents, such as derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, further demonstrates the utility of aminopyridine derivatives in creating complex, fused heterocyclic systems. nih.gov

Role in the Development of Pharmaceutical Intermediates

This compound and its structural analogs are significant in the synthesis of pharmaceutical intermediates. bldpharm.com The functional groups on the molecule allow for its incorporation into larger, more complex molecules with potential therapeutic applications. For example, derivatives of 4-aminopyrazolo[3,4-d]pyrimidines have been investigated as tyrosine kinase inhibitors, which are crucial in cancer therapy and immunoregulation. google.com The synthesis of new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives with antiproliferative and antibacterial activity also highlights the importance of such nitro- and amino-substituted heterocycles in medicinal chemistry. nih.govresearchgate.netnih.gov

Contribution to the Synthesis of Molecules with Advanced Material Properties

The application of this compound extends beyond pharmaceuticals into the realm of materials science. Its derivatives are being explored for their potential in creating advanced materials with specific electronic and optical properties. bldpharm.com For instance, the synthesis of trinitromethyl-functionalized 4-amino-5-nitro-7H-pyrazolo[3,4-d] guidechem.combldpharm.comsigmaaldrich.comtriazine-2-oxide derivatives has led to the development of new energetic materials with high detonation velocities and notable laser ignition performance. nih.gov

Applications in Medicinal Chemistry Research as a Synthetic Target or Precursor Class

In medicinal chemistry research, this compound and related compounds are valuable as both synthetic targets and precursors for libraries of new chemical entities. The diverse biological activities associated with the heterocyclic scaffolds derived from this compound make it a focal point for drug discovery efforts. Research into new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has yielded compounds with promising antiproliferative activity against cancer cell lines and antibacterial activity against Neisseria gonorrhoeae. nih.govresearchgate.netnih.gov Furthermore, the synthesis of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives with antimicrobial properties underscores the continued importance of such precursor classes in the search for new therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Ethyl 4-amino-5-nitronicotinate, and how should data be validated?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, infrared (IR) spectroscopy for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with mass spectrometry (MS) and elemental analysis. Ensure raw data and processed results are documented in line with reproducibility standards, as emphasized in scientific reporting guidelines . For novel compounds, include detailed synthetic pathways and spectral comparisons to known analogs.

Q. How should researchers handle spills or decomposition of this compound during experiments?

- Methodological Answer : Immediately contain spills using inert materials like sand or vermiculite to prevent environmental contamination . Decomposition products (e.g., nitrogen oxides, carbon monoxide) require fume hood use and personal protective equipment (PPE). Follow protocols for waste disposal via certified salvage containers, as outlined in safety data sheets . Document incident details to refine future experimental safety protocols.

Q. What are the key considerations for experimental design given limited toxicological data for this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., cytotoxicity testing) before advancing to in vivo studies. Use computational toxicity prediction tools (e.g., QSAR models) to identify potential risks. Adhere to ALARA (As Low As Reasonably Achievable) principles for exposure and reference safety guidelines for handling hazardous laboratory chemicals .

Advanced Research Questions

Q. How can researchers mitigate harmful byproducts (e.g., CO, NOx) during thermal decomposition or synthesis of this compound?

- Methodological Answer : Optimize reaction conditions by employing inert atmospheres (e.g., nitrogen or argon) and controlled pyrolysis setups. Monitor byproduct formation using gas chromatography-mass spectrometry (GC-MS). Adjust temperature gradients and catalyst systems to suppress undesirable pathways, referencing decomposition profiles noted in safety documentation .

Q. How should discrepancies in reported spectral data (e.g., NMR shifts or IR peaks) for this compound be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration) and compare results with published datasets. Use deuterated solvents for NMR to eliminate solvent interference. If contradictions persist, employ X-ray crystallography for definitive structural elucidation. Cross-reference purity assessments (e.g., HPLC retention times) to rule out impurities .

Q. What strategies are effective for analyzing conflicting results in catalytic activity studies involving this compound?

- Methodological Answer : Conduct a systematic review of reaction parameters (e.g., solvent polarity, pH, catalyst loading). Use design-of-experiments (DoE) approaches to isolate variables. Validate findings with kinetic studies (e.g., time-resolved spectroscopy) and compare with computational simulations (e.g., DFT calculations). Address contradictions by publishing negative results and detailed procedural logs to enhance reproducibility .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Methodological Answer : Perform biodegradation assays (e.g., OECD 301 tests) and aquatic toxicity studies using model organisms (e.g., Daphnia magna). Monitor adsorption/desorption behavior in soil-water systems via batch equilibrium experiments. Publish datasets to fill gaps in persistence and bioaccumulation potential, aligning with ecological risk assessment frameworks .

Data Management and Reporting

Q. What are best practices for documenting experimental protocols and raw data for peer review?

- Methodological Answer : Use electronic lab notebooks (ELNs) to timestamp and encrypt data. Include metadata (e.g., instrument calibration logs, reagent lot numbers) in supplementary materials. Follow journal guidelines for structuring experimental sections, ensuring raw data (e.g., NMR FIDs, chromatograms) are archived in repositories like Zenodo or Figshare .

Q. How should researchers address uncertainties in methodology when publishing findings on this compound?

- Methodological Answer : Quantify uncertainties using error propagation analysis and statistical tools (e.g., confidence intervals, RSD%). Disclose limitations in instrumentation precision (e.g., NMR resolution) and sample heterogeneity. Compare results with independent replicates or collaborative inter-laboratory studies to validate robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.